Fulvestrant-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

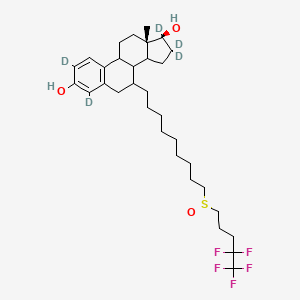

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H47F5O3S |

|---|---|

Molecular Weight |

611.8 g/mol |

IUPAC Name |

(7R,13S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26?,27?,28+,29?,30+,41?/m1/s1/i11D,14D2,21D,28D |

InChI Key |

VWUXBMIQPBEWFH-CNZCFFLQSA-N |

Appearance |

Purity:98.5%White solid |

Synonyms |

(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5; Faslodex-d5; Fulvestrant-d5; ICI 182780-d5; ZD 182780-d5; ZD 9238-d5; ZM 182780-d5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterium Labeling in Fulvestrant-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of deuterium labeling in Fulvestrant-D5, a stable isotope-labeled analog of the selective estrogen receptor downregulator (SERD), Fulvestrant. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide will detail the principles behind its use, provide experimental protocols, and present quantitative data to illustrate its importance in pharmacokinetic studies and therapeutic drug monitoring.

Core Principles: The Utility of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in modern drug development and bioanalysis. Its application in compounds like this compound is primarily centered around two key principles: its use as an internal standard for precise quantification and its potential to alter a drug's metabolic profile, known as the kinetic isotope effect.

This compound as an Internal Standard

In quantitative analysis, especially in complex biological matrices like plasma, an internal standard is essential to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based bioanalysis.[1]

The rationale for using a deuterated internal standard is that it is chemically identical to the analyte (Fulvestrant) and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization.[1] However, due to the presence of deuterium atoms, this compound has a higher mass than unlabeled Fulvestrant. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to each sample, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Thus, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate and precise quantification.[1]

The Kinetic Isotope Effect and Metabolic Stability

Replacing hydrogen with deuterium can also influence the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes, will proceed more slowly if a deuterium atom is present at that position.[2] This phenomenon is known as the kinetic isotope effect.

By strategically placing deuterium atoms at metabolically vulnerable sites in a drug molecule, its rate of metabolism can be reduced, potentially leading to an increased half-life and improved pharmacokinetic profile. While this "deuterium switch" approach is a significant application of deuterium labeling in drug discovery, the primary and well-documented use of this compound is as an internal standard for bioanalytical assays.

Experimental Protocols: Quantification of Fulvestrant using this compound

The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Fulvestrant in plasma, utilizing a deuterated internal standard.

Sample Preparation

Two common extraction techniques are employed to isolate Fulvestrant from plasma:

1. Supported-Liquid Extraction (SLE)

This method offers a streamlined workflow for sample cleanup.

-

Internal Standard Spiking: A known amount of this compound working solution is added to the plasma samples, calibration standards, and quality control (QC) samples.

-

Sample Loading: The samples are loaded onto an SLE cartridge and allowed to absorb for a defined period.

-

Elution: The analyte and internal standard are eluted from the cartridge using an organic solvent such as methyl tertiary butyl ether (MTBE).

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

A classic and robust method for sample preparation.

-

Internal Standard Spiking: A precise volume of this compound internal standard solution is added to the plasma samples.

-

Extraction: An organic extraction solvent (e.g., methyl tertiary butyl ether) is added to the plasma samples, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifugation: The samples are centrifuged to separate the aqueous and organic layers.

-

Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.

LC-MS/MS Analysis

The following is a representative set of conditions for the chromatographic separation and mass spectrometric detection of Fulvestrant and this compound.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 1mM ammonium acetate or 0.5% acetic acid) and an organic component (e.g., acetonitrile). Isocratic or gradient elution can be employed.

-

Flow Rate: Typically in the range of 0.4 to 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI), often in negative ion mode.

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Fulvestrant and its deuterated internal standard. For example:

-

Fulvestrant: m/z 605.2 → m/z 427.4

-

Fulvestrant-D3: m/z 608.6 → m/z 430.4

-

This compound: The precursor ion would be approximately m/z 610.8, with a corresponding product ion.

-

Data Presentation: Performance of Bioanalytical Methods Using Deuterated Fulvestrant

The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. The tables below summarize key performance parameters from validated methods.

Table 1: Bioanalytical Method Validation Summary for Fulvestrant using this compound

| Parameter | Value |

| Analyte | Fulvestrant (MW = 606.77 g/mol ) |

| Internal Standard | This compound (MW = 611.81 g/mol ) |

| Lower Limit of Quantitation (LLOQ) | 0.053 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 40 ng/mL |

| Standard Curve Range | 0.052 ng/mL to 40 ng/mL |

| Accuracy at LLOQ and ULOQ | 90.6% to 100.8% |

| Precision at LLOQ and ULOQ | 1.8% to 5.5% |

| Average Recovery of Fulvestrant | 97.4% (HQC) to 100.2% (MQC) |

| Average Recovery of Internal Standard | 100.0% |

Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Method Using Fulvestrant-D3

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |

| LQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |

| MQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |

| HQC | <8.03% | <8.03% | -13.35 to 7.68 | -13.35 to 7.68 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Bioanalytical workflow for Fulvestrant quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The primary purpose of deuterium labeling in this compound is to serve as a highly effective internal standard for the accurate and precise quantification of Fulvestrant in biological matrices. Its use in isotope dilution mass spectrometry is fundamental to robust bioanalytical method development and validation, which are critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. While deuterium labeling can also be employed to modulate a drug's metabolic profile, the predominant application of this compound in the scientific literature is as a tool for reliable bioanalysis.

References

Fulvestrant-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Fulvestrant-D5. This deuterated analog of the potent estrogen receptor antagonist, Fulvestrant, serves as a critical tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Chemical Structure and Properties

This compound is a synthetic analog of estradiol with five deuterium atoms incorporated into its structure. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Fulvestrant in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5 | [1] |

| Synonyms | Faslodex-d5, ICI 182780-d5, ZD 182780-d5, ZM 182780-d5 | [1] |

| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [1] |

| Molecular Weight | 611.81 g/mol | [1] |

| CAS Number | 129453-61-8 (unlabeled) | [1] |

| Appearance | White solid | |

| Purity | Typically >98% atom D, with high chemical purity (e.g., 99.7% by HPLC) |

Mechanism of Action of Fulvestrant

As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER) with high affinity. This binding leads to a conformational change in the receptor, inhibiting its dimerization and subsequent translocation to the nucleus. Ultimately, this process results in the accelerated degradation of the ER, thereby blocking estrogen-mediated gene transcription and inhibiting the growth of hormone receptor-positive breast cancer cells.

Signaling Pathway of Fulvestrant

The following diagram illustrates the mechanism of action of Fulvestrant in downregulating the estrogen receptor signaling pathway.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Fulvestrant. Below are summarized protocols for its synthesis, purification, and use in quantitative analysis.

Synthesis and Purification of this compound

Detailed, publicly available protocols for the specific synthesis of this compound are scarce, as these are often proprietary. However, the general principles of deuterated drug synthesis involve introducing deuterium atoms at specific molecular positions that are metabolically stable. This can be achieved through various chemical reactions, such as using deuterated reagents or catalysts during the synthesis of Fulvestrant precursors.

Purification of Fulvestrant and its analogs is typically achieved through chromatographic techniques.

Table 2: General Purification Strategy for Fulvestrant Analogs

| Step | Description |

| 1. Column Chromatography | The crude product is subjected to column chromatography using a silica gel stationary phase. |

| 2. Elution | A gradient of solvents, such as petroleum ether and ethyl acetate, is used to elute the compound. |

| 3. Monitoring | Fractions are continuously monitored by Thin Layer Chromatography (TLC) to identify the presence of the desired product. |

| 4. Crystallization | The purified fractions are combined, and the solvent is evaporated. The resulting solid is then recrystallized to obtain the final high-purity product. |

Quantitative Analysis of Fulvestrant using this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of Fulvestrant in biological samples, utilizing this compound as an internal standard.

Table 3: Example LC-MS/MS Protocol for Fulvestrant Quantification

| Parameter | Condition |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tertiary-butyl ether (MTBE) or Supported Liquid Extraction (SLE). |

| Internal Standard | This compound (or Fulvestrant-d3) is spiked into the plasma sample before extraction. |

| Chromatographic Separation | |

| Column | C18 reverse-phase column (e.g., Agilent SB-C18). |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water containing an additive like ammonium acetate. |

| Flow Rate | Typically around 0.4 mL/min. |

| Mass Spectrometric Detection | |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Fulvestrant: m/z 605.5 → 427.5; Fulvestrant-d3: m/z 608.5 → 430.5 (Note: D5 transitions will be slightly different). |

| Quantification | The ratio of the peak area of Fulvestrant to the peak area of this compound is used to construct a calibration curve and determine the concentration of Fulvestrant in the sample. |

Experimental Workflow

The following diagram outlines the typical workflow for the quantitative analysis of Fulvestrant in a biological matrix using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Fulvestrant in preclinical and clinical research. Its stable isotopic label ensures reliable internal standardization in mass spectrometry-based bioanalytical methods. The provided information on its properties and detailed analytical workflows serves as a valuable resource for researchers in the field of drug development and oncology. While specific synthesis protocols remain proprietary, the general principles outlined offer insight into its preparation and purification.

References

Synthesis and Purification of Fulvestrant-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Fulvestrant-D5, a deuterated analog of the potent selective estrogen receptor degrader (SERD), Fulvestrant. Deuterated compounds like this compound are crucial tools in pharmaceutical research, primarily serving as internal standards for highly accurate and precise quantification in pharmacokinetic studies and other bioanalytical assays.[1][2] The incorporation of stable heavy isotopes provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.[3]

Physicochemical and Analytical Data

This compound is a white solid, and its key properties are summarized below. It is commonly used as an internal standard in the bioanalysis of Fulvestrant.

| Property | Data | Reference(s) |

| IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5 | [4] |

| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [4] |

| Molecular Weight | 611.81 g/mol | |

| CAS Number (Unlabeled) | 129453-61-8 | |

| Typical Purity | ≥99.7% by HPLC | |

| Deuterium Incorporation | >98% atom D |

Synthesis of this compound

While the precise, proprietary synthesis routes for commercially available this compound are not publicly disclosed, a plausible and representative synthetic strategy can be constructed based on known syntheses of Fulvestrant and general methods for steroid deuteration. The overall strategy involves the synthesis of a suitable steroid precursor, introduction of deuterium atoms, attachment of the characteristic sidechain, and final oxidation to the sulfoxide.

A logical approach involves the deuteration of a key intermediate, such as a 6-keto steroid derivative, via a base-catalyzed hydrogen-deuterium (H/D) exchange. This method is effective for introducing deuterium at the α-positions to a carbonyl group.

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a 6-keto estradiol derivative.

Caption: A plausible multi-step workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol outlines a representative method and should be adapted and optimized based on laboratory conditions and intermediate characterization.

Step 1: Deuteration of 6-Keto Estradiol Intermediate

-

Preparation: Dissolve the 6-keto estradiol starting material (with hydroxyl groups appropriately protected) in a deuterated solvent such as methanol-d₄.

-

Reaction: Add a catalytic amount of a base (e.g., sodium methoxide) to the solution.

-

Incubation: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate method, such as LC-MS, to determine the extent of deuterium incorporation.

-

Quenching: Upon completion, cool the reaction to 0°C and neutralize the base with a deuterated acid (e.g., DCl in D₂O).

-

Extraction: Extract the deuterated product using an organic solvent (e.g., ethyl acetate). Wash the organic layer with deuterated water (D₂O) to remove salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated 6-keto steroid intermediate.

Step 2: Sidechain Attachment and Final Steps

-

Sidechain Introduction: The deuterated 6-keto intermediate is reacted to attach the C7-sidechain. This is often achieved via a stereoselective 1,6-conjugate addition using a pre-formed organometallic reagent (e.g., an organocuprate or Grignard reagent) derived from the appropriate 9-bromononane thioether precursor.

-

A-Ring Aromatization: If the starting steroid A-ring is not already aromatic, it is aromatized at this stage, for example, using a copper bromide/lithium bromide mixture.

-

Oxidation: The thioether in the sidechain is oxidized to the target sulfoxide. A common method involves using hydrogen peroxide in the presence of acetic acid in a solvent like ethyl acetate.

-

Deprotection: If protecting groups were used for the hydroxyl functions at C3 and C17, they are removed in the final step to yield crude this compound.

Purification of this compound

Purification of the crude product is critical to achieving the high purity required for its use as an analytical standard. The methods used for unlabeled Fulvestrant are directly applicable to its deuterated analog. A multi-step purification process is often employed.

Purification Workflow

Caption: General workflow for the purification and quality control of this compound.

Experimental Protocol: Purification

Protocol 3.2.1: Flash Column Chromatography This is the primary method for removing significant impurities from the crude reaction mixture.

-

Column Packing: Prepare a column packed with silica gel (e.g., 40-63 µm particle size) in the chosen mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a suitable solvent system. Gradient or isocratic elution can be used.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the semi-purified this compound.

| Parameter | Description | Reference(s) |

| Stationary Phase | Silica Gel (e.g., 60 Å, 40-63 µm) | |

| Mobile Phase A | Petroleum Ether / Ethyl Acetate (e.g., 80:20 v/v) with 1% acetic acid | |

| Mobile Phase B | Toluene / Ethyl Acetate | |

| Monitoring | Thin-Layer Chromatography (TLC) with UV (254 nm) or chemical stain |

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC) For achieving the highest purity, preparative HPLC can be employed as a final polishing step.

-

System Preparation: Equilibrate a suitable preparative HPLC column (e.g., a chiral column if diastereomer separation is needed) with the mobile phase.

-

Sample Injection: Dissolve the semi-purified product in the mobile phase and inject it into the HPLC system.

-

Chromatography: Run the separation using an isocratic or gradient method.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the mobile phase solvent from the collected fraction, typically by lyophilization or evaporation, to yield the final high-purity product.

Mechanism of Action of Fulvestrant

Fulvestrant exerts its anticancer effects by acting as a pure estrogen receptor (ER) antagonist that also promotes the degradation of the ERα protein. This dual action completely disrupts estrogen-mediated signaling pathways that drive the proliferation of hormone receptor-positive breast cancer cells.

Caption: Fulvestrant signaling pathway leading to inhibition of cancer cell growth.

The mechanism involves several key steps:

-

High-Affinity Binding: Fulvestrant binds competitively to the estrogen receptor (ERα) with an affinity comparable to that of estradiol.

-

Inhibition of Dimerization: The binding of Fulvestrant induces a conformational change in the ERα protein that impairs its ability to form homodimers.

-

Blocked Nuclear Localization: The Fulvestrant-ER complex has impaired nuclear localization, preventing it from reaching its target genes in the cell nucleus.

-

Receptor Degradation: Fulvestrant actively promotes the accelerated degradation of the ERα protein through the ubiquitin-proteasome pathway. This significantly reduces the total cellular levels of the receptor, making cells less sensitive to estrogen stimulation.

By both blocking ER function and eliminating the receptor protein, Fulvestrant provides a comprehensive shutdown of estrogen signaling, leading to the inhibition of tumor growth.

References

Fulvestrant-D5 as an Internal Standard: A Technical Guide to its Mechanism and Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Fulvestrant-D5 as an internal standard in the quantitative analysis of the potent anti-estrogen drug, fulvestrant. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is instrumental in achieving the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

The Core Principle: Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry.[1][2] As a deuterated analogue of fulvestrant, it contains five deuterium atoms in place of hydrogen atoms.[3] This isotopic labeling results in a molecule that is chemically and physically almost identical to the analyte, fulvestrant, but with a distinct, higher molecular weight.[1]

This near-identical behavior is the cornerstone of its function. During sample preparation, which often involves complex procedures like liquid-liquid extraction (LLE) or supported-liquid extraction (SLE) from biological matrices such as plasma, this compound experiences the same potential for loss as the unlabeled drug.[4] Subsequently, during chromatographic separation, it co-elutes with fulvestrant. In the mass spectrometer, while both compounds exhibit similar ionization efficiency, they are readily differentiated by their mass-to-charge ratios (m/z).

By adding a known concentration of this compound to each sample at the beginning of the analytical process, it serves as a reliable reference. Any variations in sample extraction, handling, or instrument response that affect the analyte will equally affect the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling precise and accurate quantification of fulvestrant, even in the presence of matrix effects or other sources of analytical variability.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the quantification of fulvestrant using this compound as an internal standard, and the pharmacological mechanism of action of fulvestrant.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of fulvestrant using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Parameter | Fulvestrant | Fulvestrant-D3/D5 (Internal Standard) | Reference |

| Ionization Mode | Negative ESI | Negative ESI | |

| MRM Transition (m/z) | 605.2 -> 427.4 | 608.6 -> 430.4 | |

| MRM Transition (m/z) | 605.5 -> 427.5 | 608.5 -> 430.5 | |

| Collision Energy (V) | 30 | 31 |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.100 to 25.0 ng/mL | |

| Linearity Range | 0.05 to 100.0 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| Overall Recovery | 79.29% | |

| Intra-day Precision (%RSD) | ≤ 3.1% | |

| Inter-day Precision (%RSD) | ≤ 2.97% |

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of fulvestrant in biological matrices using a deuterated internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the estimation of fulvestrant in human plasma.

-

Sample Preparation:

-

To 500 µL of human plasma in a centrifuge tube, add the internal standard solution (Fulvestrant-D3).

-

Vortex the mixture for 1 minute.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chromolith RP-18e (100 x 4.6 mm)

-

Mobile Phase: 0.5% acetic acid and acetonitrile (20:80, v/v)

-

Flow Rate: 1.0 mL/min (with approximately 50% flow splitting)

-

Injection Volume: 10 µL

-

Run Time: < 3.0 min

-

-

Mass Spectrometric Conditions:

-

Instrument: Tandem mass spectrometer with a turbo-ion spray source.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fulvestrant: m/z 605.2 → 427.4

-

Fulvestrant-D3 (IS): m/z 608.6 → 430.4

-

-

Protocol 2: Supported-Liquid Extraction (SLE) from Rat Plasma

This protocol is based on a method for the determination of fulvestrant in rat plasma.

-

Sample Preparation:

-

To a suitable volume of rat plasma, add the internal standard solution (Fulvestrant-D3).

-

Load the sample onto a supported-liquid extraction plate/cartridge.

-

Elute the analyte and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and water (75:25, v/v) containing 1mM ammonium acetate.

-

Flow Rate: 0.4 mL/min

-

Elution: Isocratic

-

-

Mass Spectrometric Conditions:

-

Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fulvestrant: m/z 605.5 → 427.5

-

Fulvestrant-D3 (IS): m/z 608.5 → 430.5

-

-

Conclusion

This compound, and other deuterated analogues like Fulvestrant-D3, are indispensable tools in the bioanalysis of fulvestrant. Their mechanism of action as internal standards, based on the principles of isotope dilution, ensures the high level of accuracy and precision necessary for reliable quantitative results. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and analysis, facilitating the robust and reproducible quantification of fulvestrant in various biological matrices.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

Isotopic Purity and Stability of Fulvestrant-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. The incorporation of deuterium in place of hydrogen at specific molecular positions can favorably alter a drug's pharmacokinetic profile by slowing its metabolism. This guide details the analytical methodologies for assessing the quality and robustness of this compound, critical for its application in research and clinical development.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical quality attribute, defining the extent of deuterium incorporation and the presence of unlabeled or partially labeled species. High isotopic enrichment is essential for realizing the therapeutic benefits of deuteration and for accurate interpretation of data in preclinical and clinical studies.

Quantitative Data for Isotopic Purity

The isotopic purity of this compound is typically determined by high-resolution mass spectrometry (HRMS), which can resolve the mass difference between the deuterated and non-deuterated isotopologues.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC-UV |

| Isotopic Enrichment (Atom % D) | ≥ 98% | LC-HRMS |

| Deuterium Incorporation | Primarily D5 | LC-HRMS |

Experimental Protocol for Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To quantify the isotopic enrichment and distribution of deuterated species in a this compound sample.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Reagents and Materials:

-

This compound reference standard

-

Fulvestrant non-deuterated reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Prepare a solution of the non-deuterated Fulvestrant standard at the same concentration.

-

-

LC-HRMS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from any impurities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: Full scan MS

-

Mass Range: m/z 100-1000

-

Resolution: ≥ 60,000

-

-

-

Data Analysis:

-

Acquire the mass spectra for both the this compound and the non-deuterated Fulvestrant samples.

-

For the non-deuterated standard, determine the natural isotopic distribution of the molecular ion.

-

For the this compound sample, identify the mass peaks corresponding to the unlabeled (M+0), partially deuterated (M+1 to M+4), and fully deuterated (M+5) species.

-

Integrate the peak areas of each isotopologue.

-

Calculate the isotopic enrichment (Atom % D) by correcting for the natural isotopic abundance of carbon-13 and other elements. The percentage of each isotopologue is calculated relative to the sum of all isotopologue peak areas.

-

Stability of this compound

Stability testing is crucial to ensure that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][2]

Summary of Forced Degradation Studies

Forced degradation studies on Fulvestrant have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1] The results inform the stability profile of the molecule. While specific data for this compound is not extensively published, the degradation pathways are expected to be similar to those of unlabeled Fulvestrant.

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | Significant degradation observed.[1] |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | Significant degradation observed.[1] |

| Oxidative Degradation | 30% H₂O₂, RT, 24h | Significant degradation observed. |

| Thermal Degradation | 105°C, 48h | Degradation observed. |

| Photolytic Degradation | UV light (254 nm), 24h | Degradation observed. |

Experimental Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

Reagents and Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Orthophosphoric acid

-

Hydrochloric acid

-

Sodium hydroxide

-

Hydrogen peroxide

Procedure:

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1N HCl. Heat at 60°C for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified time. Dissolve in a suitable solvent before injection.

-

Photolytic Degradation: Expose a solution of this compound to UV light for a specified time.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of water, acetonitrile, and methanol.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

-

Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Specificity: The ability of the method to separate the main peak from degradation products and any excipients should be demonstrated by analyzing the stressed samples. Peak purity analysis using a PDA detector is recommended.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for isotopic purity and stability assessment of this compound.

Fulvestrant Mechanism of Action: Estrogen Receptor Signaling Pathway

References

A Technical Guide to Commercial Fulvestrant-D5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for research purposes. It includes a comparative analysis of commercial suppliers, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Commercial Suppliers of this compound

The selection of a reliable supplier for a critical research material like this compound is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from several prominent commercial suppliers. Please note that catalog numbers, purity, and availability are subject to change, and it is recommended to consult the supplier directly for the most current information.

| Supplier | Catalog Number | Chemical Purity | Isotopic Purity (D atom %) | Formulation | Storage Conditions |

| MedChemExpress | HY-13636S1 | 99.66% | Not explicitly stated | Solid, White to off-white | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

| ESS Chem Co. | ESS0118 | 99.7% by HPLC | >98% atom D | White solid | Recommended long-term storage at -20°C |

| Simson Pharma | F250021 | Certificate of Analysis provided | Not explicitly stated | Solid | 2-8°C Refrigerator |

| Acanthus Research | ACA-160819-0026 | Certificate of Analysis provided | Not explicitly stated | Solid | Information available upon request |

| Biosynth | FF183940 | Information available upon request | Not explicitly stated | Solid | Store at <-15°C |

| Pharmaffiliates | PA STI 089670 | Certificate of Analysis provided | Not explicitly stated | Solid | 2-8°C Refrigerator |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, quality control, and a typical in vitro application of this compound. These protocols are based on established principles for the synthesis and analysis of deuterated active pharmaceutical ingredients.

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms at specific positions within the Fulvestrant molecule. While supplier-specific proprietary methods are not publicly available, a general synthetic strategy can be outlined based on known organic chemistry principles and published synthesis routes for Fulvestrant. One plausible approach involves the use of a deuterated precursor in the final steps of the synthesis.

Objective: To synthesize this compound with high isotopic enrichment.

Materials:

-

Estrone-D5 (or another suitably deuterated precursor)

-

9-bromononyl-4,4,5,5,5-pentafluoropentyl sulfoxide

-

Grignard reagent formation reagents (e.g., magnesium turnings, iodine)

-

Copper(I) catalyst (e.g., CuI)

-

Appropriate solvents (e.g., anhydrous THF, toluene)

-

Reagents for deprotection and oxidation steps

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Grignard Reagent Formation: The Grignard reagent is prepared from 9-bromononyl-4,4,5,5,5-pentafluoropentyl sulfoxide and magnesium turnings in anhydrous THF. A crystal of iodine can be used to initiate the reaction.

-

Copper-Catalyzed Conjugate Addition: The deuterated estrone derivative (protected at the C3 hydroxyl group) is dissolved in an appropriate solvent. The Grignard reagent is then added in the presence of a copper(I) catalyst. This step introduces the deuterated side chain at the 7α position of the steroid nucleus.

-

Deprotection: The protecting group at the C3 hydroxyl is removed under appropriate conditions (e.g., acidic hydrolysis).

-

Oxidation: The sulfide is oxidized to a sulfoxide using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid).

-

Purification: The final product, this compound, is purified using column chromatography on silica gel to yield a product with high chemical purity.

Quality Control of this compound

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Objective: To confirm the chemical identity, and determine the chemical and isotopic purity of synthesized this compound.

Materials:

-

This compound sample

-

Reference standard of unlabeled Fulvestrant

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Mass spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap)

-

Nuclear magnetic resonance (NMR) spectrometer

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)

Methodology:

-

Chemical Purity by HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Analysis: The chemical purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The retention time should be compared to that of the unlabeled Fulvestrant reference standard.

-

-

Identity Confirmation and Isotopic Purity by Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: The mass spectrum will confirm the molecular weight of this compound (approximately 611.81 g/mol ). High-resolution mass spectrometry will provide the exact mass, further confirming the elemental composition. The isotopic distribution can be analyzed to determine the percentage of molecules containing five deuterium atoms (D5), as well as the presence of D0 to D4 species.

-

-

Structural Confirmation and Isotopic Purity by NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a decrease in the integration of signals corresponding to the positions where deuterium has been incorporated, confirming the sites of deuteration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium.

-

¹⁹F NMR: The fluorine NMR will confirm the presence of the pentafluoropentyl group.

-

In Vitro Cell-Based Assay: Estrogen Receptor Downregulation

This compound, as a stable isotope-labeled internal standard, is primarily used in pharmacokinetic studies. However, its biological activity is expected to be identical to that of unlabeled Fulvestrant. The following is a representative protocol to assess its ability to downregulate the estrogen receptor (ERα) in a breast cancer cell line.

Objective: To evaluate the efficacy of this compound in promoting the degradation of ERα in MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Unlabeled Fulvestrant (as a positive control)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, unlabeled Fulvestrant, or vehicle control for 24-48 hours.

-

Protein Extraction: Wash the cells with PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against ERα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities and normalize the ERα signal to the loading control. Compare the levels of ERα in the treated samples to the vehicle control.

Visualizations

The following diagrams illustrate the signaling pathway of Fulvestrant and a typical experimental workflow.

This technical guide provides a foundational understanding of commercially available this compound for research applications. For specific experimental details and safety information, always refer to the documentation provided by the supplier and relevant published literature.

Fulvestrant-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fulvestrant-D5, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard in quantitative analysis, and explores the molecular signaling pathways influenced by its parent compound.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Reference(s) |

| CAS Number | 129453-61-8 (unlabeled) | [1][2] |

| Molecular Formula | C₃₂H₄₂D₅F₅O₃S | [1][3] |

| Molecular Weight | Approximately 611.8 g/mol | [3] |

| Synonyms | ICI 182780-d5, ZD 9238-d5, ZM 182780-d5, Faslodex-d5 |

Mechanism of Action: Estrogen Receptor Signaling Pathway

Fulvestrant, and by extension its deuterated isotopologue this compound, exerts its therapeutic effect by acting as a selective estrogen receptor (ER) antagonist. Its mechanism is multifaceted, involving the inhibition of ER dimerization, impairment of its nuclear localization, and ultimately, the promotion of its degradation through the ubiquitin-proteasome pathway. This leads to a significant reduction in the cellular levels of ERα, thereby abrogating estrogen-driven gene transcription and inhibiting the growth of estrogen-receptor-positive cancer cells.

References

Fulvestrant-D5: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Fulvestrant-D5 in various organic solvents. Given that this compound is a deuterated analog of Fulvestrant, its solubility characteristics are expected to be nearly identical to the parent compound. The data presented here, based on the solubility of Fulvestrant, serves as a robust proxy for this compound and is essential for researchers and professionals engaged in drug development, formulation, and in-vitro studies.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological environments. Understanding the solubility of this compound in common organic solvents is paramount for the preparation of stock solutions, formulation development, and conducting a wide array of biological assays.

The following table summarizes the reported solubility of Fulvestrant in key organic solvents. These values are considered to be highly representative of this compound's solubility.

| Organic Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | >20, 100, 260 | >32.9, 164.8, 428.5 | Sonication is recommended to facilitate dissolution. Moisture-absorbing DMSO may reduce solubility; fresh DMSO is advised.[1][2][3] |

| Ethanol | ~20, >200, 100, 30.3 | ~32.9, >329.6, 164.8, 49.9 | Sonication may be required for complete dissolution.[1][4] |

| Dimethylformamide (DMF) | ~20 | ~32.9 | |

| Chloroform | Soluble | - | |

| Water | Insoluble | - |

Note: The molecular weight of Fulvestrant (606.77 g/mol ) was used for molar concentration calculations as a close approximation for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method ensures that a saturated solution is formed, providing an accurate measure of the maximum amount of solute that can be dissolved.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE syringe filter) to ensure no solid particles remain.

-

Quantification: The concentration of the dissolved solute in the clear, saturated filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve created with standard solutions of known concentrations is used for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

References

Certificate of Analysis: Fulvestrant-D5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a typical Certificate of Analysis (CoA) for Fulvestrant-D5. This compound is the deuterated analog of Fulvestrant, a potent estrogen receptor antagonist.[1] The inclusion of deuterium atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry.[1]

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | ICI 182780-d5, ZD 9238-d5, ZM 182780-d5, Faslodex-d5 |

| Molecular Formula | C₃₂H₄₂D₅F₅O₃S |

| Molecular Weight | 611.81 g/mol |

| CAS Number | 129453-61-8 (unlabeled) |

| Appearance | White solid |

Analytical Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.

Purity and Identity

| Test | Method | Result |

| Purity (HPLC) | High-Performance Liquid Chromatography | 99.7% |

| Isotopic Purity (Atom % D) | Mass Spectrometry | >98% |

| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Identity (Mass) | Mass Spectrometry | Conforms to structure |

Physicochemical Properties

| Test | Method | Result |

| Melting Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Cyano column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

-

Mobile Phase : A gradient elution of n-hexane and isopropyl alcohol (e.g., initial ratio of 70:30 v/v).[2]

-

Flow Rate : 1.5 mL/min.[2]

-

Detection : UV at 220 nm.

-

Injection Volume : 10 µL.

-

Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for Fulvestrant.

-

Monitored Ion Transitions : For quantitative analysis, specific ion transitions are monitored. For Fulvestrant, a transition of m/z 605.5 → 427.5 has been reported. For this compound, the parent ion would be shifted by approximately 5 Da, so a transition of m/z 610.5 → 432.5 would be expected.

-

Procedure for Identity : The mass spectrum is analyzed for the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound.

-

Procedure for Isotopic Purity : The relative intensities of the mass isotopologues are measured to calculate the percentage of molecules that contain five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure : A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Fulvestrant, accounting for the absence of signals from the deuterated positions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Analytical workflow for the generation of a Certificate of Analysis for this compound.

Caption: Mechanism of action of Fulvestrant as an estrogen receptor antagonist and degrader.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fulvestrant in Human Plasma using Fulvestrant-D5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Fulvestrant in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Fulvestrant-D5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient sample preparation procedure, such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE), is employed, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Fulvestrant.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Accurate measurement of Fulvestrant concentrations in biological matrices is crucial for pharmacokinetic assessments and for personalizing treatment regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[3] This note provides a detailed protocol for the extraction and quantification of Fulvestrant from human plasma.

Experimental

Materials and Reagents

-

Fulvestrant reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

-

Acetic Acid or Formic Acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting Fulvestrant from plasma is LLE.[4][5]

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 3 mL of MTBE as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 column with a rapid isocratic or gradient elution.

| Parameter | Typical Conditions |

| LC System | Agilent 1200 Series or equivalent |

| Column | Chromolith RP-18e (100 x 4.6 mm) or equivalent C18 column |

| Mobile Phase | Acetonitrile and 0.5% Acetic Acid in water (80:20, v/v) |

| Flow Rate | 1.0 mL/min (with potential for flow splitting) |

| Column Temperature | 35°C |

| Injection Volume | 5-10 µL |

| Run Time | < 3 minutes |

Mass Spectrometry

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

| Parameter | Typical Conditions |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Negative Ion Electrospray (ESI) |

| MRM Transitions | Fulvestrant: m/z 605.2 → 427.4 This compound: m/z 610.8 → 432.4 |

| Collision Energy (CE) | Fulvestrant: ~30 V this compound: ~31 V |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

*Note: The MRM transition for this compound is predicted based on the known transition of Fulvestrant-D3 (m/z 608.6 → 430.4). The precursor ion is increased by 2 Da to account for the two additional deuterium atoms. The fragment ion is also expected to shift by 2 Da. It is critical for the end-user to experimentally verify and optimize the precursor ion, product ion, and collision energy for this compound on their specific instrument.

Results and Method Performance

The following tables summarize typical method validation parameters. Data is based on published methods using deuterated Fulvestrant internal standards.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Fulvestrant | 0.100 - 25.0 | >0.99 |

| Fulvestrant | 0.05 - 100.0 | >0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.100 | 5.66 | 84.5 | - | - |

| Low | 0.300 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |

| Medium | 10.0 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |

| High | 20.0 | ≤ 3.1 | 85-115 | ≤ 2.97 | 85-115 |

Table 3: Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Fulvestrant | Low | ~79 |

| Fulvestrant | Medium | ~79 |

| Fulvestrant | High | ~79 |

Visual Protocols and Pathways

Caption: Experimental workflow for Fulvestrant analysis.

Caption: Fulvestrant's mechanism of action.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Fulvestrant in human plasma. The protocol is straightforward and can be readily implemented in a research laboratory setting for various applications in drug development and clinical studies. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the intended application.

References

- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

- 5. iccs-meeting.org [iccs-meeting.org]

Application Notes and Protocols for Pharmacokinetic Studies of Fulvestrant with Fulvestrant-D5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fulvestrant, a selective estrogen receptor degrader (SERD), using Fulvestrant-D5 as an internal standard for bioanalytical quantification.

Fulvestrant is a critical therapy for hormone receptor-positive metastatic breast cancer.[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is crucial for robust and reliable quantification of fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Mechanism of Action of Fulvestrant

Fulvestrant is a pure estrogen receptor (ER) antagonist with a novel mechanism of action that distinguishes it from selective estrogen receptor modulators (SERMs).[1][4] It binds competitively to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA. This action prevents the transcription of estrogen-responsive genes that drive cell proliferation. Furthermore, the fulvestrant-ER complex is unstable, leading to its accelerated degradation via the ubiquitin-proteasome pathway. This dual action of blocking ER functionality and promoting its degradation results in a significant reduction in cellular ER levels, profoundly inhibiting estrogen signaling.

Figure 1. Signaling pathway of fulvestrant's mechanism of action.

Pharmacokinetic Properties of Fulvestrant

Fulvestrant is administered as a long-acting intramuscular injection. Following administration, it is slowly absorbed, reaching peak plasma concentrations at a median of 7 days. It is highly bound to plasma proteins (99%) and has a large volume of distribution (3-5 L/kg), indicating extensive extravascular distribution. The terminal half-life of fulvestrant is approximately 40 days. Metabolism occurs primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the main isoenzyme involved in its oxidation. Excretion is predominantly through the feces.

Quantitative Data Summary

The following tables summarize key parameters from published bioanalytical methods and clinical pharmacokinetic studies of fulvestrant.

Table 1: Bioanalytical Method Parameters for Fulvestrant Quantification

| Parameter | Value | Reference |

| Internal Standard | This compound | |

| Biological Matrix | Human Plasma | |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | |

| Chromatography | Reversed-Phase LC | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Calibration Range | 0.05 - 100 ng/mL | |

| 0.100 - 25.0 ng/mL | ||

| 0.052 - 40 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| 0.100 ng/mL | ||

| 0.053 ng/mL | ||

| Intra-day Precision (%RSD) | ≤ 3.1% | |

| Inter-day Precision (%RSD) | ≤ 2.97% | |

| Accuracy (% Bias) | 84.5% to 100.0% | |

| Recovery | ~79.29% |

Table 2: Pharmacokinetic Parameters of Fulvestrant (250 mg Intramuscular Dose)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 8.2 µg/L | |

| tmax (Time to Cmax) | 7.0 days | |

| AUC (Area Under the Curve) 0-28 days | 148 µg·day/L | |

| Cmin (Minimum Plasma Concentration at 28 days) | 2.6 µg/L | |

| Apparent Half-life | ~40 days | |

| Clearance | 690 ± 226 mL/min |

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of fulvestrant in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Fulvestrant reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)

-

Formic acid or acetic acid

-

Drug-free human plasma (K3EDTA)

-

Purified water (Milli-Q or equivalent)

2. Preparation of Stock and Working Solutions:

-

Fulvestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve fulvestrant reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube.

-

Add a specified amount of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 2.5 mL of MTBE as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid). An isocratic or gradient elution can be used.

-

Flow Rate: As appropriate for the column dimensions (e.g., 0.4-1.0 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the mobile phase.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fulvestrant: m/z 605.2 → 427.4 (or similar, may vary by instrument and ionization mode).

-

This compound: m/z 611.8 → (product ion to be determined, typically a +5 Da shift from the fulvestrant product ion).

-

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of fulvestrant to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model (e.g., 1/x²).

-

Quantify the concentration of fulvestrant in the QC and unknown samples using the calibration curve.

Figure 2. Logical workflow for a typical pharmacokinetic study.

Conclusion

The protocols and data presented provide a robust framework for the pharmacokinetic evaluation of fulvestrant. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method ensures the accuracy and reliability of the bioanalytical data, which is fundamental for successful drug development and clinical application.

References

Application Notes and Protocols: The Role of Fulvestrant-D5 in the Metabolic Profiling of Fulvestrant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fulvestrant-D5 as an internal standard in the metabolic profiling and quantification of fulvestrant. Detailed protocols for sample preparation and bioanalytical methods are included to guide researchers in conducting pharmacokinetic and metabolic studies.

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Understanding its metabolic fate is crucial for optimizing therapeutic strategies and managing drug interactions. Fulvestrant undergoes extensive metabolism, primarily through pathways analogous to those of endogenous steroids. These include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[2] In vitro studies suggest that the cytochrome P450 3A4 (CYP3A4) isoenzyme is involved in the oxidation of fulvestrant.[2] The resulting metabolites are generally less active or exhibit similar activity to the parent compound.[2]

Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of fulvestrant and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard helps to correct for variability in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the key parameters from validated bioanalytical methods for the quantification of fulvestrant using a deuterated internal standard.

Table 1: Bioanalytical Method Validation Parameters for Fulvestrant Quantification

| Parameter | Value | Reference |

| Analyte | Fulvestrant | [2] |

| Internal Standard (I.S.) | This compound | |

| Method Description | Liquid-Liquid Extraction (LLE) followed by LC-MS/MS | |

| Limit of Quantitation (LOQ) | 0.053 ng/mL | |

| Standard Curve Concentrations | 0.052 ng/mL to 40 ng/mL | |

| Quality Control (QC) Concentrations | 0.053 (LLOQ), 0.154 (LQC), 4.392 (LMQC), 17.925 (MQC), 30.042 (HQC), 116.16 (DQC) ng/mL |

Table 2: Accuracy and Precision Data for Fulvestrant Quantification

| Parameter | Value Range | Reference |

| Intra-day Precision (%RSD) | ≤ 3.1% | |

| Inter-day Precision (%RSD) | ≤ 2.97% | |

| Accuracy | 90.6% to 100.8% |

Table 3: Recovery Data for Fulvestrant and Internal Standard

| Analyte | Average Recovery | QC Level | Reference |

| Fulvestrant | 99.6% | Low (LQC) | |

| Fulvestrant | 100.2% | Medium (MQC) | |

| Fulvestrant | 97.4% | High (HQC) | |

| This compound (I.S.) | 100.0% | - | |

| Fulvestrant (Overall) | 79.29% | - |

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma using this compound and LC-MS/MS

This protocol details a validated method for the sensitive determination of fulvestrant in human plasma.

1. Materials and Reagents

-

Fulvestrant reference standard

-

This compound (Internal Standard)

-

Human plasma (K3EDTA)

-

Methyl tertiary butyl ether (MTBE), HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Acetic acid, GR grade

-

Milli-Q water

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of fulvestrant and this compound in methanol.

-

Prepare working standard solutions of fulvestrant by serial dilution of the stock solution with a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).

-

Prepare a working solution of this compound internal standard.

-

Spike blank human plasma with the appropriate working standard solutions to create calibration curve standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).

3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 µL aliquot of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 2.5 mL of MTBE as the extraction solvent.

-

Vortex the mixture for approximately 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent

-

Mobile Phase: 0.5% acetic acid in water and acetonitrile (20:80, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: Appropriate volume based on system sensitivity

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-